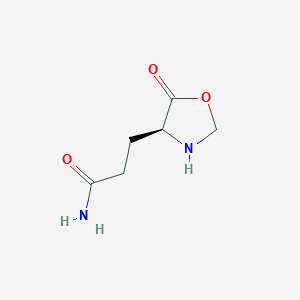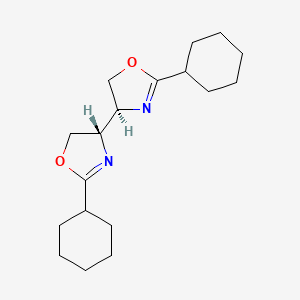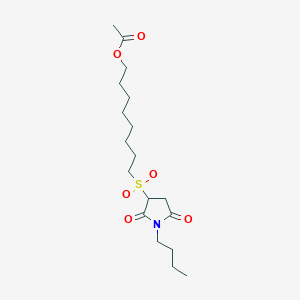
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidinone ring, a sulfonyl group, and an acetate ester, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetate ester is formed through esterification reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to optimize reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl acetate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
Uniqueness
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the sulfonyl group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H31NO6S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
8-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonyloctyl acetate |
InChI |
InChI=1S/C18H31NO6S/c1-3-4-11-19-17(21)14-16(18(19)22)26(23,24)13-10-8-6-5-7-9-12-25-15(2)20/h16H,3-14H2,1-2H3 |
InChI-Schlüssel |
MARPXRKPGYPYND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
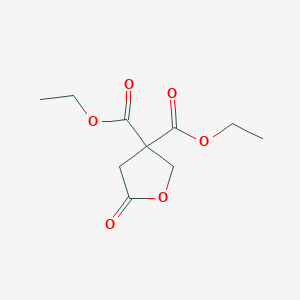
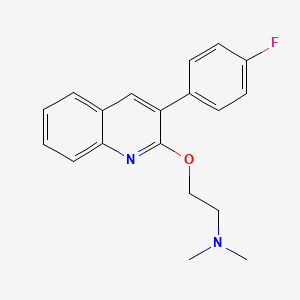

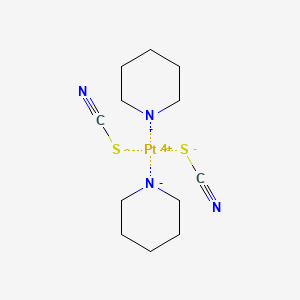
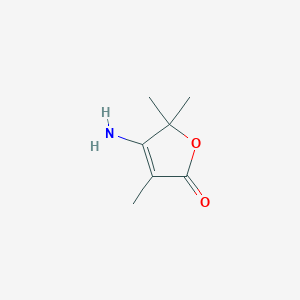
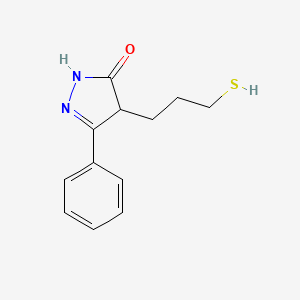
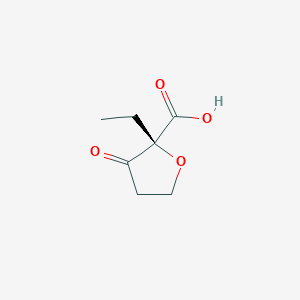

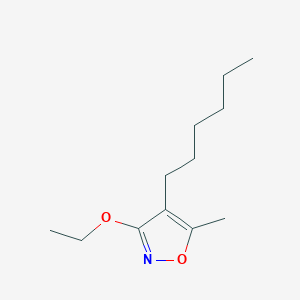
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
